molecular formula C15H17FN2O2 B3016365 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2193415-96-0

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B3016365
CAS No.: 2193415-96-0
M. Wt: 276.311
InChI Key: KUSMEBKUHWELOO-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a fluorobenzoyl group attached to a diazepane ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 3-fluorobenzoyl chloride and the diazepane intermediate.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the reaction of the fluorobenzoyl-diazepane intermediate with propenone derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzymes or receptors, leading to modulation of their activity. The diazepane ring can enhance the compound’s binding affinity and specificity, while the prop-2-en-1-one moiety may contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one
  • 1-(3-fluorobenzoyl)-1,4-diazepane
  • 4-(3-fluorobenzoyl)-1,4-diazepan-1-yl-(3-fluorophenyl)methanone

Uniqueness

1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-en-1-one moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

1-[4-(3-fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-7-4-8-18(10-9-17)15(20)12-5-3-6-13(16)11-12/h2-3,5-6,11H,1,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMEBKUHWELOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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